N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of two tert-butyldimethylsilyl groups attached to the nitrogen atoms at positions N and 9 of the purine ring. The tert-butyldimethylsilyl groups are commonly used as protecting groups in organic synthesis to prevent unwanted reactions at specific sites of a molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine typically involves the protection of the purine ring with tert-butyldimethylsilyl groups. One common method involves the reaction of 9H-purin-6-amine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction conditions are optimized to ensure complete protection of the nitrogen atoms without affecting other functional groups on the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may include additional steps such as purification by column chromatography or recrystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The tert-butyldimethylsilyl groups can be selectively removed or substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: The removal of tert-butyldimethylsilyl groups can be achieved using fluoride sources such as tetrabutylammonium fluoride in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce amine or alkylated derivatives. Substitution reactions can lead to the formation of various functionalized purine compounds.
Scientific Research Applications
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex purine derivatives and nucleoside analogs.
Biology: Employed in the study of purine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl groups provide steric protection, allowing selective reactions at other sites of the purine ring. This compound can act as a substrate or inhibitor for various enzymes involved in purine metabolism, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9H-purin-6-amine: The parent compound without tert-butyldimethylsilyl protection.
N-tert-butyldimethylsilyl-9H-purin-6-amine: A partially protected derivative with only one tert-butyldimethylsilyl group.
N,9-Bis(trimethylsilyl)-9H-purin-6-amine: A similar compound with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.
Uniqueness
N,9-Bis(tert-butyldimethylsilyl)-9H-purin-6-amine is unique due to the presence of two bulky tert-butyldimethylsilyl groups, which provide enhanced steric protection and stability compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
CAS No. |
96549-73-4 |
---|---|
Molecular Formula |
C17H33N5Si2 |
Molecular Weight |
363.6 g/mol |
IUPAC Name |
N,9-bis[tert-butyl(dimethyl)silyl]purin-6-amine |
InChI |
InChI=1S/C17H33N5Si2/c1-16(2,3)23(7,8)21-14-13-15(19-11-18-14)22(12-20-13)24(9,10)17(4,5)6/h11-12H,1-10H3,(H,18,19,21) |
InChI Key |
RAZNVJRODAAOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)NC1=C2C(=NC=N1)N(C=N2)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.